molecular formula C13H16INO B8267982 1-(1-(4-Iodophenyl)ethyl)piperidin-4-one

1-(1-(4-Iodophenyl)ethyl)piperidin-4-one

Cat. No.: B8267982
M. Wt: 329.18 g/mol
InChI Key: SETLLXMHCAUQLT-UHFFFAOYSA-N
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Description

1-(1-(4-Iodophenyl)ethyl)piperidin-4-one is a functionalized piperidine derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. Piperidine and piperidinone scaffolds are privileged structures in pharmaceutical development, known for their presence in a wide range of bioactive molecules . The iodine substituent on the phenyl ring makes this compound a versatile building block for further chemical exploration, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, which are instrumental in creating complex molecular architectures for biological testing. Researchers may utilize this compound in the synthesis of potential receptor ligands or enzyme inhibitors where the piperidinone core provides a critical conformational constraint. This product is intended for research applications in a controlled laboratory environment only. It is not labeled or approved for any form of human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-[1-(4-iodophenyl)ethyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETLLXMHCAUQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)I)N2CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bromo-Valeramide Intermediates

A common approach to piperidinone scaffolds involves the cyclization of bromo-valeramide precursors. For example, 1-(4-iodophenyl)-piperidin-2-one—a structurally related compound—is synthesized via the reaction of 4-iodoaniline with 5-bromo valeryl chloride in the presence of organic bases such as triethylamine. The intermediate 5-bromo pentanoic acid (4-iodophenyl)amide undergoes intramolecular cyclization under basic conditions (e.g., potassium carbonate in dimethylformamide) to form the piperidinone ring. Adapting this method, the ethyl group at the 1-position could be introduced via alkylation of a secondary amine intermediate prior to cyclization.

Key reaction parameters include:

  • Temperature : 45–110°C for cyclization.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

  • Yield : Reported yields for analogous reactions range from 82% to 87%.

Halogenation and Morpholine Substitution

Phosphorus pentachloride (PCl₅) is frequently employed to introduce dichloro functionality to piperidinones, as seen in the synthesis of 3,3-dichloro-1-(4-iodophenyl)-piperidin-2-one. Subsequent displacement of chloride groups with nucleophiles like morpholine enables the installation of complex substituents. For 1-(1-(4-iodophenyl)ethyl)piperidin-4-one, a similar strategy could involve:

  • Chlorination at the 4-position using PCl₅.

  • Displacement with an ethylamine derivative to introduce the ethyl group.

  • Dechlorination or reduction to yield the ketone.

Reaction conditions for analogous steps include:

  • PCl₅ stoichiometry : 2–3 equivalents relative to the lactam.

  • Reflux temperature : 105–110°C in dichloromethane or toluene.

  • Workup : Quenching with ice-water followed by solvent distillation.

Catalytic Methods for Ketone Formation

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a route to install aromatic iodides onto piperidine cores. For instance, Suzuki–Miyaura coupling has been used to synthesize 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key intermediate in Apixaban synthesis. Adapting this method, a boronic ester derivative of the ethyl-piperidinone could couple with 4-iodophenyl bromide under catalytic conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).

Representative Conditions :

ParameterValueSource
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃
SolventToluene/water (3:1)
Temperature80–90°C
Reaction Time12–24 hours

Reductive Amination for Ethyl Group Introduction

Reductive amination of 4-iodophenylacetone with piperidin-4-one derivatives could furnish the ethyl linkage. For example, condensation of the ketone with ammonium acetate followed by sodium cyanoborohydride reduction has been employed for analogous tertiary amine syntheses.

Critical Considerations :

  • pH Control : Maintain reaction pH between 6–7 using acetic acid.

  • Solvent : Methanol or ethanol to ensure solubility of intermediates.

  • Yield Optimization : Use of molecular sieves to absorb generated water.

Crystallization and Purification Techniques

Solvent-Based Recrystallization

Isolation of crystalline 1-(1-(4-iodophenyl)ethyl)piperidin-4-one would likely follow protocols for similar piperidinones. For example, 3,3-dichloro-1-(4-iodophenyl)-piperidin-2-one is recrystallized from isopropanol or n-hexane to achieve >99% purity. Anti-solvent addition (e.g., water into DMF) is another effective method for precipitating high-purity solids.

Typical Recrystallization Parameters :

  • Solvent Ratio : 1:5–1:10 (solute:solvent).

  • Cooling Rate : Gradual cooling from reflux to 0–5°C over 2–4 hours.

  • Purity Validation : Powder X-ray diffraction (PXRD) peaks matching reference patterns (e.g., peaks at 13.77, 14.55, and 15.65° 2θ).

Chromatographic Purification

Silica gel chromatography is widely used for intermediates, as seen in the purification of ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. For the target compound, a 3:2 hexanes/ethyl acetate eluent system could separate unreacted starting materials and by-products.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include the ethyl group triplet (δ 1.43 ppm, J = 7.2 Hz) and aromatic protons (δ 7.46–7.67 ppm).

  • IR Spectroscopy : Carbonyl stretch at ~1713 cm⁻¹ and C-I vibration near 523 cm⁻¹.

  • Mass Spectrometry : Expected molecular ion peak at m/z 370 (M+H⁺) for C₁₃H₁₅INO.

PXRD and Thermal Analysis

Crystalline forms are characterized by PXRD peaks at specific 2θ angles. For example, analogous compounds exhibit peaks at 8.83, 11.79, and 12.63° 2θ. Differential scanning calorimetry (DSC) can confirm melting points (e.g., 173–175°C for related esters) .

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Iodophenyl)ethyl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, or organometallic reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(1-(4-Iodophenyl)ethyl)piperidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(4-Iodophenyl)ethyl)piperidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s derivatives.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
1-(1-(4-Iodophenyl)ethyl)piperidin-4-one 4-Iodophenyl ethyl group C₁₃H₁₆INO 329.18 Reference compound -
1-(4-Ethylphenyl)piperidin-4-one 4-Ethylphenyl group C₁₃H₁₇NO 203.28 Ethyl instead of iodophenyl; lacks iodine atom
1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one Morpholine-ethyl group C₁₁H₂₀N₂O₂ 212.29 Morpholine substituent; different electronic profile
1-Ethyl-4-piperidone Ethyl group C₇H₁₃NO 127.18 Simpler structure; no aromatic substituents
1-(4-Iodophenyl)-2-piperidinone 4-Iodophenyl group directly attached C₁₁H₁₂INO 285.13 Piperidin-2-one scaffold; positional isomer
4′-Iodoacetophenone Acetophenone with 4-iodophenyl group C₈H₇IO 246.05 Lacks piperidinone ring; simpler ketone

Key Observations :

  • The iodine atom in 1-(1-(4-Iodophenyl)ethyl)piperidin-4-one contributes to higher molecular weight and polarizability compared to non-halogenated analogs like 1-(4-ethylphenyl)piperidin-4-one .

Physicochemical Properties

Comparative data for selected compounds:

Property 1-(1-(4-Iodophenyl)ethyl)piperidin-4-one 1-(4-Ethylphenyl)piperidin-4-one 1-Ethyl-4-piperidone 4′-Iodoacetophenone
Log S (aqueous solubility) Estimated ~-3.5 (similar to ) -3.1 -1.2 -2.8
Hydrogen Bond Acceptors 2 2 1 1
Rotatable Bonds 4 3 2 2
TPSA (Ų) 29.1 20.3 20.3 17.1

Notes:

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are optimal for preparing 1-(1-(4-iodophenyl)ethyl)piperidin-4-one, and how can structural integrity be verified?

    • Methodological Answer : Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, piperidin-4-one derivatives are often functionalized via alkylation of the piperidine nitrogen using halogenated intermediates (e.g., 4-iodophenethyl bromide) under basic conditions . Post-synthesis, structural confirmation requires multinuclear NMR (¹H, ¹³C) to resolve the piperidinone ring and iodophenyl substituent, complemented by IR spectroscopy to confirm ketone (C=O, ~1700 cm⁻¹) and aromatic C-I (500–600 cm⁻¹) groups . Mass spectrometry (HRMS) further validates molecular weight and isotopic patterns from iodine .

    Q. How can researchers assess the preliminary biological activity of this compound?

    • Methodological Answer : Initial screening should focus on target-agnostic assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) to identify broad activity . For target-specific studies, molecular docking against proteins with iodophenyl-binding pockets (e.g., tyrosine kinases) can prioritize in vitro enzymatic assays (e.g., IC₅₀ determination using fluorescence-based kinase activity assays) .

    Advanced Research Questions

    Q. What structural features of 1-(1-(4-iodophenyl)ethyl)piperidin-4-one influence its binding to biological targets, and how do these compare to halogenated analogs?

    • Methodological Answer : The iodine atom’s polarizability and van der Waals radius enhance hydrophobic interactions in enzyme active sites, as seen in ACK1 inhibitors where chloro/fluoro analogs achieve low nanomolar IC₅₀ . Computational studies (DFT, molecular dynamics) can quantify steric/electronic contributions of iodine versus smaller halogens (Cl, F) . Comparative crystallography (e.g., X-ray diffraction of ligand-protein complexes) reveals iodine-specific π-alkyl interactions absent in non-halogenated derivatives .

    Q. How should researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

    • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the piperidinone ring). Address this by:

    • Metabolic Profiling : Use liver microsomes or hepatocytes to identify oxidative metabolites (e.g., N-dealkylation) .
    • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
    • In Vivo Imaging : Radiolabel the iodine moiety (e.g., ¹²⁵I) for biodistribution studies .

    Q. What strategies optimize the compound’s selectivity for CNS targets while minimizing off-effects?

    • Methodological Answer :

    • Blood-Brain Barrier (BBB) Penetration : Calculate logP/logD values (optimal range: 2–3) and use PAMPA-BBB assays to predict permeability .
    • Receptor Profiling : Screen against GPCR panels (e.g., σ receptors, dopamine D₂) to identify off-target binding .
    • Structural Modulation : Replace the piperidinone carbonyl with a bioisostere (e.g., thioketone) to reduce hepatic clearance .

    Data Contradiction & Validation

    Q. How can conflicting results in SAR studies (e.g., iodophenyl vs. bromophenyl derivatives) be systematically analyzed?

    • Methodological Answer :

    • Free-Wilson Analysis : Quantify contributions of the iodophenyl group to activity independently of other substituents .
    • Crystallographic Overlays : Compare binding modes of iodophenyl and bromophenyl analogs using protein-ligand X-ray structures to identify halogen-bonding discrepancies .
    • Thermodynamic Profiling : Use ITC (isothermal titration calorimetry) to measure enthalpy/entropy differences in binding .

    Experimental Design Considerations

    Q. What in silico tools are recommended for predicting the compound’s reactivity in follow-up functionalization?

    • Methodological Answer :

    • Reactivity Prediction : DFT calculations (e.g., Fukui indices) identify nucleophilic/electrophilic sites on the piperidinone ring .
    • Retrosynthetic Planning : Tools like Synthia or Reaxys prioritize routes for introducing substituents at the 4-position of the piperidinone .

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